molecular formula C9H10N4O B13209737 6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B13209737
M. Wt: 190.20 g/mol
InChI Key: CJWSXSNSOVIPEO-UHFFFAOYSA-N
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Description

6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazinone moieties. The presence of these two functional groups makes it an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-2-carboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridazinone rings .

Scientific Research Applications

6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The pyridazinone moiety can interact with various receptors and proteins, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(1-methyl-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of imidazole and pyridazinone rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-methyl-5-(1-methylimidazol-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C9H10N4O/c1-6-5-7(9(14)12-11-6)8-10-3-4-13(8)2/h3-5H,1-2H3,(H,12,14)

InChI Key

CJWSXSNSOVIPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=C1)C2=NC=CN2C

Origin of Product

United States

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